molecular formula C25H22FNO4 B613585 (R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine CAS No. 1315449-93-4

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine

Cat. No. B613585
CAS RN: 1315449-93-4
M. Wt: 419,44 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine is a synthetic amino acid that is commonly used in laboratory experiments to study the biochemical and physiological effects of different compounds. This amino acid is a chiral molecule, meaning that it has two different forms that are mirror images of each other. It is also known as Fmoc-α-Me-2-F-Phe or Fmoc-α-Me-2-fluoro-Phe, and it is a derivative of phenylalanine. It is used in peptide synthesis, protein engineering, and drug discovery.

Scientific Research Applications

Fmoc Removal and Peptide Synthesis

A mild method for the efficient removal of the Fmoc group in ionic liquid has been developed, highlighting its application in solution phase peptide synthesis. This method is efficient for the cleavage of various amines and amino acid methyl esters at room temperature, even in the case of N-Fmoc amino acids bearing acid-sensitive protecting groups, presenting a complementary method for Fmoc deprotection in modern organic synthesis (Gioia et al., 2017).

Derivatization and Chromatography

The use of Fmoc as a fluorogenic reagent for the derivatization of tertiary amphetamines prior to liquid chromatographic analysis underlines its significance in enhancing detection and quantification methodologies. This application showcases the versatility of Fmoc-derivatives in analytical chemistry, particularly in the quantification of compounds like N-methylephedrine (Herráez-Hernández & Campíns-Falcó, 2000).

Enantioseparation and Chiral Analysis

The enantioseparation of N-Fmoc alpha-amino acids on polysaccharide-derived chiral stationary phases emphasizes the role of Fmoc-protected amino acids in facilitating the chiral analysis of compounds. The study investigates the influence of acetonitrile composition and pH of the eluents on enantioseparation, providing insights into the optimization of chiral analysis protocols (Lee et al., 2008).

Supramolecular Chemistry and Biomaterials

A comprehensive study on the structural and supramolecular features of Fmoc amino acids highlights their growing interest in biomedical research for the development of novel hydrogelators, biomaterials, and therapeutics. This work presents a detailed analysis of noncovalent interactions and supramolecular synthons in the crystal structures of Fmoc amino acids, providing a foundational understanding for the design and development of new biomaterials (Bojarska et al., 2020).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-8-2-7-13-22(16)26)27-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYGHKCAXQKZEQ-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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